molecular formula C15H12O4 B1595690 2-(Benzoyloxymethyl)benzoic acid CAS No. 58249-83-5

2-(Benzoyloxymethyl)benzoic acid

Cat. No. B1595690
CAS RN: 58249-83-5
M. Wt: 256.25 g/mol
InChI Key: QDENBWUYSUBCID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04535090

Procedure details

Phthalide (134 g, 1 mole) is dissolved in 20% NaOH (715 ml, 3.58 mole) by heating the mixture to about 60° C. The obtained solution is diluted with water (750 ml) and ice (5 kg). Benzoyl chloride (151 ml, 1.3 mole) is added in 10 minutes with vigorous stirring and about 1 hour later the pH of the reaction mixture is brought to 2.5 by the addition of 10% HCl (750 ml). The solid which is collected under vacuum filtration is washed carefully with warm water (4×1500 ml) and crystallized from ethanol/water 7/3 (800 ml), yielding 98.2 g of 2-benzoyloxymethylbenzoic acid. M.p. 118°-124° C.
Quantity
134 g
Type
reactant
Reaction Step One
Name
Quantity
715 mL
Type
reactant
Reaction Step One
Quantity
151 mL
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
5 kg
Type
reactant
Reaction Step Four
Name
Quantity
750 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][O:3]1)=[O:2].[OH-:11].[Na+].[C:13](Cl)(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.Cl>O>[C:13]([O:3][CH2:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=1[C:1]([OH:2])=[O:11])(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
134 g
Type
reactant
Smiles
C1(=O)OCC2=CC=CC=C12
Name
Quantity
715 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
151 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
750 mL
Type
reactant
Smiles
Cl
Step Four
Name
ice
Quantity
5 kg
Type
reactant
Smiles
Name
Quantity
750 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring and about 1 hour later the pH of the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid which is collected under vacuum filtration
WASH
Type
WASH
Details
is washed carefully with warm water (4×1500 ml)
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol/water 7/3 (800 ml)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 98.2 g
YIELD: CALCULATEDPERCENTYIELD 38.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.